8-[(furan-2-ylmethyl)amino]-6-hydroxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one
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Overview
Description
8-[(furan-2-ylmethyl)amino]-6-hydroxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one is a complex organic compound that belongs to the class of purine derivatives. This compound features a furan ring attached to the purine core, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(furan-2-ylmethyl)amino]-6-hydroxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a furan-2-ylmethyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-[(furan-2-ylmethyl)amino]-6-hydroxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring under catalytic hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride (NaH)
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of a tetrahydrofuran derivative
Substitution: Formation of N-alkyl or N-acyl derivatives
Scientific Research Applications
8-[(furan-2-ylmethyl)amino]-6-hydroxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-[(furan-2-ylmethyl)amino]-6-hydroxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets. The compound can bind to nucleic acids, interfering with DNA and RNA synthesis. Additionally, it may inhibit certain enzymes involved in cellular metabolism, leading to its potential therapeutic effects. The exact pathways and molecular targets are still under investigation, but its ability to modulate biological processes makes it a compound of interest in drug discovery.
Comparison with Similar Compounds
Similar Compounds
8-[(furan-2-ylmethyl)amino]-6-hydroxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one: Known for its unique furan ring attachment, which imparts distinct biological properties.
8-[(furan-2-ylmethyl)amino]-6-hydroxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-thione: Similar structure but with a thione group, leading to different reactivity and biological activity.
8-[(furan-2-ylmethyl)amino]-6-hydroxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-selenone: Contains a selenone group, which may enhance its antioxidant properties.
Uniqueness
The presence of the furan ring in this compound distinguishes it from other purine derivatives. This structural feature contributes to its unique chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
8-(furan-2-ylmethylamino)-3,7-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-16-8-9(17(2)12(19)15-10(8)18)14-11(16)13-6-7-4-3-5-20-7/h3-5H,6H2,1-2H3,(H,13,14)(H,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSSKYQDRJNPGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NCC3=CC=CO3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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